molecular formula C16H21ClN2O4S B3446808 (4-Chloro-3-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone

(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone

Cat. No.: B3446808
M. Wt: 372.9 g/mol
InChI Key: KZIWHCSLNRNQDU-UHFFFAOYSA-N
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Description

(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone is a complex organic compound that features a combination of piperidine, sulfonyl, and morpholine functional groups

Properties

IUPAC Name

(4-chloro-3-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4S/c17-14-5-4-13(16(20)18-8-10-23-11-9-18)12-15(14)24(21,22)19-6-2-1-3-7-19/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIWHCSLNRNQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form the intermediate 4-chloro-3-piperidin-1-ylsulfonylbenzene. This intermediate is then reacted with morpholine and a suitable coupling agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-3-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. Additionally, the piperidine and morpholine groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone

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